



# Technical Support Center: Genitourinary Infections and Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | T-1095   |           |
| Cat. No.:            | B1682860 | Get Quote |

This technical support resource is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions regarding the potential for genitourinary infections with certain therapeutic agents.

Important Clarification on **T-1095**: Initial searches for "**T-1095**" indicate that this compound, also known as <sup>131</sup>I-MIP-1095 or <sup>131</sup>I-PSMA-1095, is a radiopharmaceutical agent investigated for the treatment of metastatic castration-resistant prostate cancer.[1][2][3][4][5][6] Current literature and clinical trial data for **T-1095** do not highlight genitourinary infections as a common adverse event. The primary reported side effects are related to hematologic toxicity, such as thrombocytopenia and anemia.[1]

In contrast, a well-established class of drugs associated with an increased risk of genitourinary infections is the Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors.[7][8][9][10][11][12][13][14] [15] Due to the significant body of research on this topic, this guide will focus on SGLT2 inhibitors as a case study to address concerns about drug-induced genitourinary infections.

# SGLT2 Inhibitors and Genitourinary Infections: FAQs and Troubleshooting Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which SGLT2 inhibitors increase the risk of genitourinary infections?

### Troubleshooting & Optimization





A1: SGLT2 inhibitors block the reabsorption of glucose in the kidneys, leading to increased glucose excretion in the urine (glucosuria).[9][12] This glucose-rich environment can promote the growth of microorganisms, such as bacteria and fungi, increasing the susceptibility to urinary tract infections (UTIs) and genital infections.[9]

Q2: What types of genitourinary infections are most commonly associated with SGLT2 inhibitor use?

A2: The most frequently reported genitourinary infections are genital mycotic infections (fungal infections), such as vulvovaginal candidiasis in females and balanitis or balanoposthitis in males.[8] While the association with UTIs has been a topic of debate, some studies suggest a potential for increased risk, especially with certain drugs within the class.[13]

Q3: Are there specific patient populations at higher risk for developing genitourinary infections when treated with SGLT2 inhibitors?

A3: Yes, certain factors can increase the risk. These include being female, having a history of recurrent genitourinary infections, and potentially having underlying genitourinary abnormalities.[7][12] Interestingly, one study found that men younger than 60 with good kidney function and well-controlled diabetes were at a higher risk for male external genital infections. [8]

Q4: Does the level of glycemic control (HbA1c) at the time of SGLT2 inhibitor initiation affect the risk of genitourinary infections?

A4: This has been a clinical concern, with the thought that higher baseline glucose levels would lead to more significant glucosuria and a greater infection risk. However, a retrospective study found that a baseline HbA1c of ≥10% was not significantly associated with an increased risk of genitourinary infections following the initiation of SGLT2 inhibitors compared to those with a baseline HbA1c of <10%.[12]

# Troubleshooting Guide for Preclinical and Clinical Research

Scenario 1: An unexpected high incidence of UTIs is observed in the treatment arm of a preclinical study with a novel SGLT2 inhibitor.



#### Troubleshooting Steps:

- Verify the microbial species: Conduct urine cultures to identify the causative pathogens.
   This will help determine if the infections are bacterial or fungal and guide further investigation.
- Assess for confounding factors:
  - Animal Husbandry: Review cage cleaning protocols and environmental conditions to rule out contamination.
  - Diet and Hydration: Ensure consistent diet and access to water, as dehydration can concentrate urine and increase infection risk.
  - Anatomical Abnormalities: Perform necropsies to check for any underlying genitourinary abnormalities in the affected animals.
- Dose-Response Evaluation: Analyze if the incidence of UTIs correlates with the dose of the SGLT2 inhibitor. A dose-dependent relationship was observed with dapagliflozin.[11]
   [13]

Scenario 2: A clinical trial participant on an SGLT2 inhibitor develops a recurrent genital mycotic infection.

- Troubleshooting Steps:
  - Confirm Diagnosis and Treatment: Ensure the infection has been correctly diagnosed and treated according to standard clinical guidelines.
  - Review Patient History: Re-evaluate the participant's medical history for risk factors, such as prior recurrent infections.
  - Educate on Hygiene: Reinforce the importance of proper personal hygiene practices to minimize the risk of recurrence.[8]
  - Consider Dose Adjustment or Discontinuation: If infections are severe or persistent, a temporary dose reduction or discontinuation of the investigational drug may be warranted,



as per the trial protocol.

**Quantitative Data Summary** 

| Drug Class       | Type of Infection                  | Key Findings                                                                                                                         | Reference |
|------------------|------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|-----------|
| SGLT2 Inhibitors | Genital Infections                 | Increased risk of male external genital infections by 65% compared to GLP-1 receptor agonists.                                       | [8]       |
| SGLT2 Inhibitors | Genital Tract<br>Infections        | Associated with a hazard ratio of 2.72 for genital tract infections in a metaanalysis.                                               | [14]      |
| SGLT2 Inhibitors | Urinary Tract<br>Infections (UTIs) | No significant increase in the risk of UTIs compared to placebo in some large outcome trials.                                        | [13]      |
| SGLT2 Inhibitors | Candida UTIs                       | Increased risk of Candida UTIs, particularly in patients with genitourinary abnormalities, when compared to GLP-1 receptor agonists. | [7]       |
| SGLT2 Inhibitors | Non-Candida UTIs                   | No increased risk of<br>non-Candida (likely<br>bacterial) UTIs<br>compared to GLP-1<br>receptor agonists.                            | [7]       |

# **Experimental Protocols**

## Troubleshooting & Optimization





Protocol: Assessment of Genitourinary Infections in a Rodent Model of Type 2 Diabetes Treated with an SGLT2 Inhibitor

- Animal Model: Utilize a well-established rodent model of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats).
- Treatment Groups:
  - Vehicle control (e.g., saline or appropriate buffer)
  - SGLT2 inhibitor (low, medium, and high doses)
  - Positive control (optional, e.g., a known antibiotic to assess clearance)
- Drug Administration: Administer the SGLT2 inhibitor and vehicle daily via oral gavage for a predetermined study duration (e.g., 12 weeks).
- Monitoring:
  - Weekly: Monitor body weight, food and water intake, and blood glucose levels.
  - Bi-weekly: Collect urine samples via metabolic cages or gentle bladder palpation.
- Urine Analysis:
  - Dipstick Analysis: Test for leukocytes, nitrites, and protein.
  - Microscopy: Examine urine sediment for bacteria, yeast, and white blood cells.
  - Quantitative Culture: Plate serial dilutions of urine on appropriate agar (e.g., MacConkey agar for bacteria, Sabouraud dextrose agar for fungi) to determine colony-forming units (CFUs) per milliliter.
- Endpoint Analysis:
  - At the end of the study, euthanize animals and perform a gross pathological examination of the kidneys, bladder, and genital tract.



 Collect tissues for histopathological analysis to assess for signs of inflammation and infection.

## **Visualizations**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A phase 2, single-arm trial evaluating 131 I-PSMA-1095 targeted radioligand therapy for metastatic castration-resistant prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary evaluation of prostate-targeted radiotherapy using 131I-MIP-1095 in combination with radiosensitising chemotherapeutic drugs PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progenics initiates Phase I trial of 1095 to treat metastatic prostate cancer Clinical Trials Arena [clinicaltrialsarena.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Progenics Advances 1095, PSMA-Targeted Therapeutic [globenewswire.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. SGLT2 inhibitors may increase genital infections in men with type 2 diabetes | springermedicine.com [springermedicine.com]
- 9. Genital Infections with Sodium Glucose Cotransporter-2 Inhibitors: Occurrence and Management in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genitourinary Tract Infections in Patients Taking SGLT2 Inhibitors [ouci.dntb.gov.ua]
- 11. Effects of SGLT-2 Inhibitors On UTIs and Genital Infections [diabetesincontrol.com]
- 12. Sodium-Glucose Co-Transporter 2 Inhibitors and the Risk of Genitourinary Infections at HbA1c ≥10%: A Population Health-Based Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The risk for urinary tract infections with sodium-glucose cotransporter 2 inhibitors: no longer a cause of concern? PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Sodium-Glucose Cotransporter-2 Inhibitors and Urinary Tract Infections: A Propensity Score-matched Population-based Cohort Study PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Technical Support Center: Genitourinary Infections and Therapeutic Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682860#potential-for-genitourinary-infections-with-t-1095-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com